Belinostat-d5

Description

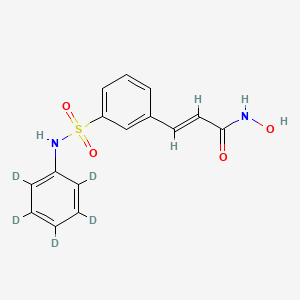

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O4S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(E)-N-hydroxy-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+/i1D,2D,3D,6D,7D |

InChI Key |

NCNRHFGMJRPRSK-HMUIAXRESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Characterization of Belinostat D5

Strategies for Deuterium (B1214612) Incorporation in Belinostat (B1667918) Analogues, including Deuterated Precursors

The synthesis of Belinostat-d5 involves the strategic incorporation of five deuterium atoms onto the phenyl ring of the molecule. A common synthetic route begins with the preparation of a deuterated sulfonamide precursor.

One reported method involves a multi-step process starting from deuterated benzaldehyde (B42025) (Benzaldehyde-d5). This precursor undergoes sulfonation with oleum (B3057394) (fuming sulfuric acid) to yield 3-formylbenzenesulfonic acid-d5. Subsequently, a Horner-Wadsworth-Emmons olefination reaction is performed. In this step, the formyl group is reacted with trimethyl phosphonoacetate in the presence of a base like sodium methoxide (B1231860) to produce sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzenesulfonate-d5.

The final key step in forming the deuterated intermediate is the sulfonamide formation. This is achieved by reacting the sulfonate with deuterated aniline (B41778) (C6D5NH2) in the presence of thionyl chloride (SOCl2) in a solvent such as dichloromethane. This reaction yields the crucial sulfonamide intermediate with the deuterium atoms incorporated in the desired positions on the phenyl ring. The ester intermediate is then converted to the final hydroxamic acid, this compound, through treatment with hydroxylamine (B1172632) hydrochloride.

To maintain high isotopic purity, it is crucial to use deuterated solvents, such as D2O and acetone-d6, during crystallization and purification steps to prevent isotopic dilution from residual protiated solvents.

Spectroscopic and Mass Spectrometric Methodologies for Confirmation of Isotopic Enrichment

The successful incorporation and isotopic enrichment of deuterium in this compound are confirmed using a combination of spectroscopic and mass spectrometric techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for confirming the isotopic integrity of this compound. The molecular formula of this compound is C₁₅H₉D₅N₂O₃S, corresponding to a monoisotopic mass of approximately 307.1039 g/mol . This is a noticeable increase from the monoisotopic mass of the non-deuterated Belinostat, which is around 302.0724 g/mol . The observed mass in HRMS analysis should align with the calculated exact mass, providing strong evidence of successful deuteration. Tandem mass spectrometry (MS/MS) is also employed, where specific precursor-to-product ion transitions are monitored. For instance, in one study, the MRM (Multiple Reaction Monitoring) transition for a related deuterated internal standard, [D5]-3-ASBA, was monitored in negative ionization mode. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides diagnostic evidence for deuterium incorporation. The signals corresponding to the protons on the deuterated phenyl ring (typically in the δ 7.2–7.5 ppm range) will be absent in the ¹H NMR spectrum of this compound. The presence and correct integration of the remaining proton signals, such as those from the acrylamide (B121943) group, confirm the structural integrity of the rest of the molecule.

Academic Assessment of Isotopic Purity and Regioselectivity

The assessment of isotopic purity and regioselectivity is critical to ensure the quality and reliability of this compound as an internal standard.

Isotopic Purity: Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. High isotopic purity, often greater than 98%, is desirable. This is typically determined by mass spectrometry by analyzing the relative abundance of the molecular ion peak (M+0) compared to ions with fewer deuterium atoms. Strategies to achieve high isotopic purity include using deuterated reagents in excess and performing reactions in deuterated solvents.

Regioselectivity: Regioselectivity ensures that the deuterium atoms are incorporated at the correct positions within the molecule. In the case of this compound, the five deuterium atoms are specifically located on the phenyl ring attached to the sulfamoyl group. The synthetic strategy, starting from aniline-d5, is designed to ensure this specific placement. The absence of proton signals in the specific region of the ¹H NMR spectrum for the phenyl ring confirms the high regioselectivity of the deuteration.

The combination of these synthetic and analytical methods allows for the production and validation of high-quality this compound, a crucial tool for pharmacokinetic and metabolic studies of the therapeutic agent Belinostat. veeprho.com

Advanced Analytical Methodologies for Belinostat D5 Quantification in Research Matrices

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays Utilizing Belinostat-d5 as an Internal Standard in Preclinical Samples

The development of robust LC-MS/MS assays is critical for quantifying Belinostat (B1667918) in preclinical research matrices such as plasma from various species. scispace.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to ensure accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response. unil.chtexilajournal.com

The process begins with sample preparation, which typically involves protein precipitation from the biological matrix (e.g., plasma). scispace.comresearchgate.net A common method uses a small sample volume, such as 50 µL of plasma, to which an organic solvent like acetonitrile (B52724), sometimes containing an acid like trifluoroacetic acid (TFA), is added. researchgate.net This step efficiently removes proteins that could interfere with the analysis. During this stage, a known concentration of the internal standard, this compound, is added to all samples, including calibration standards, quality controls (QCs), and the unknown study samples. europa.eu

Chromatographic separation is then performed to separate Belinostat and this compound from other endogenous components of the matrix. Reversed-phase chromatography using a C18 column is a common approach. scispace.comnih.govresearchgate.net A gradient elution method is often employed, using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). scispace.comresearchgate.net The gradient is optimized to ensure that Belinostat and this compound co-elute, meaning they have the same retention time, which is a critical aspect for an ideal internal standard. aptochem.com This co-elution ensures both the analyte and the internal standard experience the same ionization conditions and potential matrix effects. texilajournal.com The total run time for such methods is typically kept short, often under 10 minutes, to allow for high-throughput analysis. researchgate.netnih.gov

Detection is achieved using a tandem mass spectrometer, which provides high selectivity and sensitivity. unil.ch The instrument is typically operated in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (Belinostat) and the internal standard (this compound). For instance, a study quantifying Belinostat and its metabolites used an ABI 4000 tandem MS/MS with electrospray ionization (ESI) in both positive and negative modes to detect the various analytes. researchgate.net The mass transition for Belinostat is distinct from that of this compound due to the mass difference from the deuterium (B1214612) atoms. By calculating the ratio of the analyte peak area to the internal standard peak area, precise quantification can be achieved, as the internal standard normalizes for variations throughout the analytical process. clearsynth.com

Validation Parameters for Bioanalytical Assays Employing this compound in Research Contexts (e.g., accuracy, precision, linearity, stability in non-human matrices)

For a bioanalytical method to be considered reliable for research purposes, it must undergo a thorough validation process according to established guidelines. europa.euresearchgate.netnih.gov When using this compound as an internal standard for the quantification of Belinostat in non-human research matrices like mouse plasma, key validation parameters must be assessed. researchgate.net These parameters include selectivity, linearity, accuracy, precision, and stability. iajps.com

Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte from other components in the sample, including metabolites and endogenous matrix components. iajps.com

Linearity and Range: The calibration curve, which plots the peak area ratio (analyte/internal standard) against the nominal concentration, must be linear over a defined range. nih.gov This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). For Belinostat, assays have demonstrated linearity across various concentration ranges, such as 30-5000 ng/mL or 2.92-2921 ng/mL, with correlation coefficients (r²) of ≥ 0.99. researchgate.netnih.gov

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the measurements. nih.gov These are typically evaluated at multiple QC levels (low, medium, and high). For Belinostat assays, intra- and inter-batch accuracy is generally required to be within 85-115% of the nominal value (or 80-120% for the LLOQ), and precision, expressed as the coefficient of variation (%CV), should not exceed 15% (or 20% for the LLOQ). researchgate.netnih.gov

Stability: The stability of Belinostat in the specific non-human matrix must be evaluated under various conditions that mimic those encountered during sample handling and analysis. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. researchgate.net

Below is a table summarizing validation parameters from published LC-MS/MS methods for Belinostat in research matrices.

| Parameter | Study 1 (Human Plasma) nih.gov | Study 2 (Mice Plasma) researchgate.net |

|---|---|---|

| Internal Standard | [13C6]-Belinostat, [D5]-M24 | Not specified for Belinostat |

| Linearity Range (ng/mL) | 30 - 5000 | 2.92 - 2921 |

| Accuracy (% Nominal) | 92.0 - 104.4 | 85.5 - 112 |

| Precision (% CV) | < 13.7 | 2.30 - 12.5 |

Application of High-Resolution Mass Spectrometry for this compound Characterization in Complex Biological Systems for Research Purposes

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Quadrupole Time-of-Flight (Q-TOF) analyzers, is a powerful tool for the characterization of compounds in complex biological matrices. researchgate.netijper.org For research involving this compound, HRMS offers significant advantages.

The primary benefit of HRMS is its ability to provide a highly accurate mass measurement of an ion, typically with an error of less than 5 parts per million (ppm). This allows for the determination of the elemental composition of the analyte. mdpi.com When characterizing this compound, HRMS can confirm its isotopic integrity and differentiate it unambiguously from the non-deuterated Belinostat and other endogenous or exogenous compounds in the sample matrix.

In research studies, HRMS is invaluable for metabolite identification. For example, studies on Belinostat and its prodrugs have used HRMS to identify and confirm the structures of various metabolites, such as glucuronides, amides, and acids, by analyzing their accurate mass and fragmentation patterns. mdpi.comnih.gov The same principle applies to tracking the metabolic fate of this compound. By comparing the mass spectra of metabolites from a system dosed with Belinostat versus one dosed with this compound, researchers can confirm metabolic pathways and identify whether the deuterated positions on the molecule are metabolically stable.

Furthermore, HRMS can be used to characterize potential degradation products of Belinostat in research samples. A study using UHPLC-Q-TOF-MS/MS successfully identified and characterized degradation products of Belinostat under various stress conditions, establishing their most plausible formation mechanisms. researchgate.net This capability is crucial for understanding the stability of both the parent drug and its deuterated analogue in different experimental setups.

Overcoming Analytical Challenges in Quantification of Deuterated Analogues in Research Studies

While stable isotope-labeled internal standards like this compound are the gold standard for quantitative bioanalysis, their use is not without analytical challenges. clearsynth.comnih.gov Careful method development and validation are required to mitigate these potential issues.

One major challenge is compensating for matrix effects. clearsynth.com Matrix effects are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix. mdpi.com Because a deuterated internal standard like this compound has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same matrix effects. aptochem.com By using the analyte-to-internal standard peak area ratio for quantification, these effects are effectively normalized, leading to more accurate and reproducible results. texilajournal.com

Another potential issue is isotopic crosstalk or interference. This can occur if the mass difference between the analyte and the deuterated internal standard is not sufficient. Natural isotopic abundance (e.g., ¹³C) in the analyte can contribute to the signal at the mass of the internal standard, a phenomenon known as isotopic contribution. aptochem.com For this compound, the +5 mass unit difference is generally sufficient to separate its signal from the natural isotopic distribution of the unlabeled Belinostat, preventing significant interference. The purity of the deuterated standard is also critical; it must be free from significant amounts of the unlabeled analyte.

The stability of the deuterium label is another consideration. The deuterium atoms should be placed on a metabolically stable position of the molecule. If deuterium is lost during metabolism (in-vivo) or sample preparation (ex-vivo), the internal standard's concentration will change, leading to inaccurate quantification. The phenyl group, where deuterium is often placed in compounds like this compound, is generally a stable position. veeprho.com

Finally, chromatographic co-elution of the analyte and the internal standard is essential. aptochem.com If they separate chromatographically, they may be subjected to different degrees of ion suppression at different times, defeating the purpose of the internal standard. nih.gov Therefore, chromatographic conditions must be carefully optimized to ensure that Belinostat and this compound elute as a single, sharp peak.

By addressing these challenges through meticulous method development, this compound can be used effectively as an internal standard to enable robust, accurate, and precise quantification of Belinostat in a wide range of research studies. simbecorion.combioanalysis-zone.com

Preclinical Pharmacokinetic and Metabolic Research Applications of Belinostat D5

Elucidation of Drug Metabolism Pathways Using Deuterated Tracers in In Vitro Systems (e.g., hepatic microsomes, hepatocytes, S9 fractions)

Deuterated tracers like Belinostat-d5 are instrumental in clarifying the metabolic fate of a drug candidate in various in vitro systems that model hepatic metabolism. symeres.comaquigenbio.comsimsonpharma.com These systems, including liver microsomes, hepatocytes, and S9 fractions, contain the primary enzymes responsible for drug biotransformation. evotec.comnih.gov

Hepatic Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes and Phase II UDP-glucuronosyltransferase (UGT) enzymes. ijper.org Studies have shown that Belinostat (B1667918) is metabolized by multiple CYP enzymes (CYP2A6, CYP2C9, CYP3A4) and is a major substrate for glucuronidation by UGTs, primarily UGT1A1. researchgate.netplos.orgnih.gov When this compound is incubated with hepatic microsomes, its metabolites can be unequivocally identified by a characteristic mass shift in mass spectrometry analysis, separating them from potential background interference. ijper.org

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a more comprehensive model of liver metabolism than subcellular fractions. Using this compound in hepatocyte cultures allows for the study of both Phase I and Phase II metabolic pathways, as well as transport mechanisms within the cell.

S9 Fractions : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. evotec.com The S9 fraction is advantageous for screening because it encompasses a broad range of both Phase I and Phase II metabolic activities. evotec.comnih.gov Incubating this compound with S9 fractions, often supplemented with cofactors like NADPH for Phase I reactions and UDPGA for glucuronidation, enables a comprehensive initial assessment of metabolic stability and the generation of a wide array of potential metabolites. evotec.com

The primary metabolic pathways for Belinostat include glucuronidation, methylation, and reduction of the hydroxamic acid group to form belinostat amide, followed by deamination to belinostat acid. researchgate.netplos.orgnih.gov Using this compound allows researchers to confidently trace these transformations.

| In Vitro System | Key Enzymes Present | Metabolic Pathways of Belinostat Investigated with this compound | Research Findings Enabled by Deuterated Tracer |

| Hepatic Microsomes | Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs) | Phase I (Oxidation via CYPs), Phase II (Glucuronidation via UGTs) ijper.orgresearchgate.netnih.gov | Identification of specific CYP and UGT isoforms involved in Belinostat metabolism (e.g., UGT1A1). plos.orgnih.gov Quantification of metabolite formation rates. |

| Hepatocytes | Full complement of Phase I & II enzymes, Transporters | Oxidation, Glucuronidation, Methylation, Reduction, Cellular uptake/efflux | Comprehensive metabolic profiling, including interplay between different pathways and cellular transport. |

| S9 Fractions | Microsomal (CYPs, UGTs) and Cytosolic enzymes (e.g., sulfotransferases) | Broad Phase I and Phase II metabolism screening evotec.com | Rapid assessment of overall metabolic stability and generation of a complete metabolite profile for identification. nih.govmdpi.com |

Investigation of In Vivo Pharmacokinetics in Preclinical Animal Models with this compound

Stable isotope-labeled compounds like this compound are highly valuable for conducting pharmacokinetic (PK) studies in preclinical animal models such as rats, dogs, and mice. nih.govscinews.uz These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in vivo. fda.gov

One of the most powerful techniques involves the simultaneous administration of the unlabeled drug via a test route (e.g., oral) and an equimolar dose of the deuterated drug intravenously. scinews.uz By using mass spectrometry to differentiate between Belinostat and this compound in plasma samples collected over time, researchers can determine key PK parameters with high accuracy, effectively using each animal as its own control. This approach minimizes the impact of inter-animal variability, a common challenge in preclinical studies. scinews.uz

Pharmacokinetic studies in rats and dogs have shown that Belinostat has a rapid elimination half-life of approximately 1-2 hours. dovepress.com A study in mice investigating a prodrug of Belinostat found that the active drug, Belinostat, had a half-life of 10.7 hours and reached its maximum plasma concentration 3 hours after administration. mdpi.com Using this compound in such studies serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification, ensuring precise measurement of the drug and its metabolites in complex biological matrices like plasma and tissues. researchgate.netnih.gov This precision is critical for building reliable pharmacokinetic models that can predict the drug's behavior in humans.

| Preclinical Model | Application of this compound | Key Pharmacokinetic Parameters Determined |

| Rat | Bioavailability studies, metabolic profiling, tissue distribution. fda.govdovepress.com | Half-life (t½), Volume of distribution (Vd), Clearance (CL), Bioavailability (F). nih.gov |

| Dog | Dose escalation studies, bioavailability, metabolic profiling. dovepress.com | Half-life (t½), Cmax (peak concentration), AUC (total drug exposure). nih.gov |

| Mouse | Efficacy studies in xenograft models, pharmacokinetic/pharmacodynamic (PK/PD) modeling. fda.govrsc.org | Tumor and plasma drug concentrations, correlation of exposure with therapeutic effect. rsc.org |

Assessment of Isotope Effects on Metabolic Clearance and Distribution in Research Models

The substitution of hydrogen with deuterium (B1214612) can alter the rate of drug metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). portico.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. portico.org If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. researchgate.netjuniperpublishers.com

Belinostat is metabolized in part by CYP450 enzymes, which often involve a rate-limiting C-H bond cleavage step. researchgate.netnih.gov By comparing the metabolic clearance of Belinostat with that of this compound in in vitro (e.g., microsomes) and in vivo (e.g., rats) models, researchers can quantify the KIE.

A significant KIE (kH/kD > 2) would suggest that:

Metabolic switching may occur : If one metabolic pathway is slowed by deuteration, the drug may be shunted towards alternative metabolic routes. juniperpublishers.com This can alter the profile of metabolites formed, which could be beneficial if it reduces the formation of a toxic metabolite. nih.gov

Assessing the isotope effect for this compound is crucial. While a slower clearance can sometimes be advantageous, it is an effect that must be well-characterized during preclinical development. researchgate.netnih.gov These studies provide deep mechanistic insight into the drug's metabolism and help predict its disposition in humans.

| Parameter | Potential Effect of Deuteration (KIE) | Rationale |

| Rate of Metabolism | Decrease | The C-D bond is stronger than the C-H bond, slowing reactions where this bond cleavage is rate-limiting (e.g., CYP450 oxidation). portico.orgresearchgate.net |

| Metabolic Clearance | Decrease | Slower metabolism leads to a lower rate of drug elimination from the body. juniperpublishers.com |

| Plasma Half-Life (t½) | Increase | A lower clearance rate results in the drug remaining in circulation for a longer period. wikipedia.org |

| Total Drug Exposure (AUC) | Increase | Slower elimination leads to a greater area under the concentration-time curve. researchgate.net |

| Metabolite Profile | Altered (Metabolic Switching) | If a primary metabolic pathway is slowed, the drug may be increasingly metabolized through secondary pathways. juniperpublishers.com |

Utility in Quantitative Mass Spectrometry-Based Metabolomics and Proteomics for Tracing Metabolic Fates

This compound is an indispensable tool for modern quantitative bioanalysis using mass spectrometry (MS). moravek.com Its primary application is as an internal standard for LC-MS/MS assays, which are the gold standard for quantifying drugs and their metabolites in biological samples. nih.govresearchgate.net By adding a known amount of this compound to a sample, it co-elutes with the non-deuterated Belinostat but is distinguished by its higher mass. This allows for precise correction for any sample loss during extraction and for variations in instrument response, leading to highly accurate and reliable quantification. scinews.uz A validated LC-MS/MS method for Belinostat and its metabolites used a carbon-13 labeled Belinostat and a d5-labeled metabolite as internal standards to ensure accuracy. researchgate.netnih.gov

Beyond standard PK, this compound can be used in advanced metabolomics and proteomics studies to trace the broader biochemical impact of the drug.

Metabolomics : Stable isotope tracers are used to follow the fate of a molecule through complex biochemical networks. metsol.comnih.gov By treating cells or animal models with this compound, researchers can use MS to track how the drug and its deuterated metabolites perturb endogenous metabolic pathways, such as the TCA cycle or glutathione (B108866) metabolism, which were found to be affected by Belinostat. nih.gov This provides a dynamic view of the drug's mechanism of action and off-target effects.

Proteomics : While less direct, the metabolic consequences traced by this compound can be linked to changes in the proteome. Quantitative proteomics techniques can measure how Belinostat treatment alters the abundance of metabolic enzymes or other proteins involved in cellular responses. monash.eduimb.de Using stable isotope labeling is a cornerstone of quantitative proteomics, and deuterated compounds contribute to the array of tools available for these comprehensive systems biology investigations. nih.gov

| Analytical Field | Application of this compound | Information Gained |

| Quantitative Bioanalysis (LC-MS/MS) | Internal Standard researchgate.netnih.gov | Accurate and precise quantification of Belinostat and its metabolites in plasma, urine, and tissue. researchgate.net |

| Metabolomics | Stable Isotope Tracer metsol.comnih.gov | Tracing the incorporation of the drug into cellular pathways; identifying downstream metabolic products and perturbations. nih.gov |

| Proteomics | Tool for Mechanistic Studies | Correlating metabolic changes (traced by this compound) with alterations in protein expression (e.g., metabolic enzymes). imb.deyork.ac.uk |

Mechanistic Research Studies Employing Belinostat D5

Probing Target Engagement and Enzyme Kinetics Through Isotopic Labeling Approaches

The use of stable isotope-labeled compounds like Belinostat-d5 is a cornerstone of modern quantitative bioanalysis, particularly in pharmacokinetic and enzyme kinetic studies. symeres.comnih.gov this compound functions as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it is chemically identical to Belinostat (B1667918) but has a different mass, it can be added to biological samples to accurately quantify the concentration of the unlabeled drug, correcting for variations in sample preparation and instrument response. nih.gov This precise quantification is fundamental to understanding target engagement, as it allows researchers to correlate drug concentration in plasma and tissues with its pharmacological effects.

Understanding the kinetics of the enzymes that Belinostat interacts with is crucial. The primary enzyme responsible for the metabolism of Belinostat is UDP-glucuronosyltransferase 1A1 (UGT1A1). semanticscholar.orgnih.gov Detailed in vitro studies have characterized the kinetics of this interaction, providing a baseline for further research. semanticscholar.orgresearchgate.net The use of deuterated analogues can help refine this understanding by investigating the kinetic isotope effect on metabolic rates, further clarifying the drug's interaction with its metabolizing enzymes. juniperpublishers.com

Table 1: Enzyme Kinetics of Belinostat Glucuronidation by UGT1A1

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Apparent Km (Michaelis constant) | 99.6 µM | semanticscholar.orgresearchgate.net |

| Vmax (Maximum reaction velocity) | 353.1 pmol/min/mg protein | semanticscholar.orgresearchgate.net |

| Intrinsic Clearance (Vmax/Km) | 3.5 µL/min/mg protein | semanticscholar.orgresearchgate.net |

Role of this compound in Understanding Histone Deacetylase (HDAC) Inhibition Mechanisms at a Fundamental Molecular Level

Belinostat functions as a pan-HDAC inhibitor, targeting classes I, II, and IV of these enzymes. nih.gov The fundamental mechanism of action involves the inhibition of HDACs, which are crucial enzymes that remove acetyl groups from histone proteins. patsnap.compatsnap.comnih.gov This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. patsnap.com This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes that can induce cell cycle arrest and programmed cell death (apoptosis) in cancer cells. patsnap.compatsnap.comnih.gov Beyond histones, Belinostat's inhibition of HDACs also affects the acetylation status and function of various non-histone proteins involved in critical cellular processes. patsnap.comnih.gov

In this context, this compound serves as a powerful research tool to dissect these mechanisms with high precision. While its core inhibitory activity is identical to the parent compound, its distinct mass allows it to be used in sophisticated quantitative proteomics and mass spectrometry-based assays. Researchers can employ this compound in competitive binding experiments to precisely measure the affinity of Belinostat for different HDAC isoforms. Furthermore, in cellular models, stable isotope labeling by amino acids in cell culture (SILAC) combined with the use of this compound can help quantify changes in the acetylation levels of thousands of proteins, providing a global and unbiased view of the drug's impact on the cellular "acetylome." This level of detailed, quantitative data is instrumental in building a comprehensive molecular picture of how HDAC inhibition by Belinostat translates into its anti-cancer effects.

Investigation of Metabolic Stability and Biotransformation Pathways Using Deuterated Analogues in Controlled Research Systems

The substitution of hydrogen with deuterium (B1214612) can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE). wikipedia.orgingenza.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it. juniperpublishers.compharmafocusasia.com If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can slow the reaction down, thereby increasing the metabolic stability of the compound. pharmafocusasia.comnih.gov This principle makes deuterated analogues like this compound invaluable for studying biotransformation.

Table 2: Primary Metabolic Pathways and Metabolites of Belinostat

| Metabolic Pathway | Primary Enzymes Involved | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| Glucuronidation | UGT1A1 (major), UGT2B7 | Belinostat glucuronide | nih.govnih.gov |

| Oxidation/Hydrolysis | CYP2A6, CYP2C9, CYP3A4 | Belinostat amide, Belinostat acid | nih.govnih.govdrugbank.com |

| Methylation | Unknown | Methyl belinostat | nih.gov |

Application in Drug-Drug Interaction Studies within a Research Context (e.g., modulation of metabolizing enzymes)

Drug-drug interactions (DDIs) are a significant concern in clinical practice, often arising when one drug alters the metabolism of another. Belinostat's reliance on UGT1A1 and various CYP enzymes for its clearance makes it susceptible to interactions with drugs that inhibit or induce these enzymes. nih.govnih.govdrugbank.com For instance, co-administration with a strong UGT1A1 inhibitor could increase Belinostat exposure. nih.govnih.gov Conversely, Belinostat itself has been shown to modulate the expression of key drug-metabolizing enzymes. Research has demonstrated that Belinostat can inhibit the rifampicin-induced expression of CYP3A4 and the drug transporter MDR1 (P-glycoprotein), suggesting it could alter the disposition of other drugs that are substrates for this pathway. nih.govresearchgate.net Studies have also investigated Belinostat's potential to inhibit UGT1A1, finding that it could interfere with the metabolism of other UGT1A1 substrates like SN-38 (the active metabolite of irinotecan). oncotarget.com

In the research setting, this compound is an essential tool for conducting precise DDI studies. As a stable isotope-labeled internal standard, it allows for the accurate measurement of how a co-administered drug affects the pharmacokinetics of Belinostat. researchgate.net For example, in in vitro studies using human liver microsomes, this compound can be used to quantify subtle changes in the rate of Belinostat metabolism in the presence of a potential inhibitor or inducer. This quantitative approach is critical for predicting the likelihood and magnitude of DDIs, providing foundational data to inform clinical study design and ensure the safe use of combination therapies.

Comparative Academic Studies with Non Deuterated Belinostat

Analytical Performance Comparison of Belinostat-d5 versus Belinostat (B1667918) in Quantitative Research Assays

In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving high accuracy and precision. biopharmaservices.com this compound serves this role effectively in the quantification of Belinostat in complex biological matrices like plasma. nih.govnih.gov

The primary advantage of using this compound as an internal standard is that it is chemically identical to the analyte (Belinostat) but has a different mass. This near-perfect analogy ensures that it behaves almost identically to Belinostat during sample extraction, chromatographic separation, and ionization in the mass spectrometer. biopharmaservices.com Any sample loss during preparation, or fluctuations in instrument response, will affect both the analyte and the internal standard to the same degree. The ratio of their signals, therefore, remains constant, allowing for reliable and reproducible quantification. biopharmaservices.com

In a validated LC-MS/MS assay developed to quantify Belinostat and its major metabolites in human plasma, a related deuterated compound ([D5]-3-ASBA) and a carbon-13 labeled version of Belinostat ([13C6]-belinostat) were used as internal standards. researchgate.net This highlights the common practice and necessity of using stable isotope-labeled analogues for robust bioanalytical methods. The assay demonstrated excellent linearity, accuracy (92.0–104.4%), and precision (<13.7% CV), fulfilling regulatory criteria for bioanalytical method validation. nih.gov The use of a non-deuterated structural analogue, while possible, would not provide the same level of accuracy because its physicochemical properties, chromatographic retention time, and ionization efficiency would differ from Belinostat, failing to compensate as effectively for analytical variability.

| Performance Parameter | This compound (Ideal SIL-IS) | Non-deuterated Structural Analog (Alternative IS) |

|---|---|---|

| Chromatographic Co-elution | Nearly identical retention time with Belinostat, ensuring simultaneous analysis under identical conditions. | Different retention time, leading to potential variations in matrix effects between IS and analyte elution. |

| Ionization Efficiency | Virtually identical to Belinostat, providing the most accurate correction for ion suppression or enhancement. | Different ionization efficiency, which may not accurately track variations in the analyte's signal. |

| Extraction Recovery | Identical extraction behavior, accurately reflecting any loss of the analyte during sample preparation. | May have different recovery rates, leading to inaccurate quantification if losses are not proportional. |

| Mass Spectrometry Detection | Easily distinguished from Belinostat by its higher mass while sharing the same fragmentation pattern. | Different mass and fragmentation pattern, requiring separate optimization of MS parameters. |

| Overall Accuracy & Precision | High accuracy and precision due to superior correction for analytical variability. nih.gov | Lower accuracy and precision as it cannot compensate as effectively for matrix and system variations. |

Comparative Metabolic Fate and Pathway Analysis in Preclinical Research Models

Belinostat is extensively metabolized in the body, primarily through glucuronidation, methylation, and pathways leading to the formation of belinostat amide and belinostat acid. nih.govresearchgate.net The predominant metabolite is belinostat glucuronide, formed mainly by the UGT1A1 enzyme. researchgate.net

When studying the metabolic fate of this compound, the key consideration is the deuterium (B1214612) kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and cleavage of a C-D bond by metabolic enzymes (like cytochrome P450s) can be significantly slower. researchgate.net This can lead to alterations in the metabolic profile, potentially reducing the formation of metabolites that involve the cleavage of a deuterated bond and shunting the drug through alternative metabolic pathways ("metabolic switching"). researchgate.net

| Metabolite | Metabolic Pathway | Site of Metabolism | Predicted Impact of Phenyl-d5 Labeling |

|---|---|---|---|

| Belinostat Glucuronide | Glucuronidation | Hydroxamic acid group | No direct impact expected, as deuteration is distant from the reaction site. researchgate.net |

| Methyl Belinostat | Methylation | Hydroxamic acid group | No direct impact expected. researchgate.net |

| Belinostat Amide | Reduction | Hydroxamic acid group | No direct impact expected. researchgate.net |

| Belinostat Acid | Deamination/Oxidation | Derived from Belinostat Amide | No direct impact expected. researchgate.net |

Future Research Directions and Emerging Applications for Belinostat D5

Potential for Belinostat-d5 as a Novel Probe in Drug Discovery and Development Research

The unique properties of this compound position it as a critical probe in the intricate process of drug discovery and development. Its primary utility lies in its application as an internal standard for quantitative bioanalysis. In preclinical and clinical studies, accurately measuring the concentration of a drug in biological matrices like plasma, blood, or tissue is paramount. This compound serves as an ideal internal standard for mass spectrometry-based assays designed to quantify Belinostat (B1667918).

Because this compound is chemically identical to Belinostat but has a higher mass, it co-elutes with the non-labeled drug during chromatographic separation but is distinguishable by the mass spectrometer. This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction losses and ionization suppression, thereby ensuring the accuracy and reliability of pharmacokinetic data.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical method development. Its application facilitates a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Belinostat. By enabling highly accurate quantification, it helps researchers to characterize the metabolic fate of the parent drug and identify key metabolites, providing crucial insights for optimizing drug candidates and understanding potential drug-drug interactions.

Integration into Advanced Analytical Platforms for Comprehensive Preclinical Development Studies

The integration of this compound into advanced analytical platforms is set to enhance the scope and precision of preclinical development studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis, and this compound is specifically designed for use with this technology. The development of robust and validated LC-MS/MS methods using this compound as an internal standard allows for the high-throughput analysis of samples generated during preclinical toxicology and efficacy studies.

Beyond standard pharmacokinetic analysis, this compound can be instrumental in quantitative proteomics and metabolomics studies. For instance, in chemoproteomic approaches, researchers can investigate the on-target and off-target binding of Belinostat within the cellular proteome. By using this compound as a spike-in standard, it becomes possible to accurately quantify changes in protein-drug engagement under different experimental conditions.

Furthermore, the stability of the deuterium (B1214612) label makes this compound suitable for use in sophisticated imaging techniques. While not radioactive, its distinct mass can be exploited in advanced mass spectrometry imaging (MSI) to map the distribution of the drug within tissue sections, providing a high-resolution spatial understanding of where the drug accumulates and interacts with its targets.

| Analytical Platform | Application of this compound | Research Benefit |

| LC-MS/MS | Internal Standard for Quantification | High accuracy and precision in pharmacokinetic and bioequivalence studies. |

| Mass Spectrometry Imaging (MSI) | Spatial Mapping Standard | Visualization of drug distribution in tissues at a microscopic level. |

| Quantitative Proteomics | Spike-in Standard | Accurate measurement of drug-protein target engagement and selectivity. |

| Metabolomics | Tracer/Standard | Elucidation of metabolic pathways and identification of drug metabolites. |

Methodological Advancements in Isotopic Labeling and Detection for Similar Compounds in Basic and Applied Sciences

The synthesis and application of this compound are part of a broader trend of methodological advancements in isotopic labeling that have far-reaching implications. The development of synthetic routes to introduce deuterium at specific, stable positions within a complex molecule like Belinostat showcases the increasing sophistication of medicinal chemistry. These advancements are not only crucial for producing analytical standards but also for creating "heavy" versions of drugs for pharmacokinetic studies, a strategy known as the "isotope-dilution" method.

These refined synthetic methods are transferable to the creation of other isotopically labeled research compounds, including those labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Such multi-isotope labeling can enable more complex experimental designs, such as simultaneous tracking of different metabolic pathways or distinguishing between a drug and its metabolites with greater certainty.

Moreover, progress in high-resolution mass spectrometry (HRMS) allows for more sensitive and precise detection of isotopically labeled compounds. The combination of advanced labeling techniques and next-generation analytical instrumentation is pushing the boundaries of what can be measured, enabling researchers to probe biological systems with unprecedented detail. The lessons learned from the creation and use of molecules like this compound contribute to a growing toolbox that is accelerating research across numerous disciplines, from pharmacology to systems biology.

Contribution to Fundamental Understanding of Epigenetic Modulation via HDAC Inhibition through Isotopic Labeling

Isotopically labeled compounds like this compound offer powerful tools to dissect the fundamental mechanisms of epigenetic modulation. Histone deacetylases (HDACs) are key enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure. Inhibitors like Belinostat block this process, and understanding their precise mechanism of action is a major research goal.

By using this compound in cell-based assays, researchers can perform elegant pulse-chase experiments to study the pharmacodynamics of HDAC inhibition. For example, one could introduce this compound to cells for a specific duration and then use mass spectrometry to quantify its binding to different HDAC isoenzymes. This helps in determining the binding kinetics (on-rate and off-rate) of the inhibitor to its targets in a native biological system.

Furthermore, combining the use of this compound with other stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can provide a comprehensive view of the downstream effects of HDAC inhibition. Researchers can quantify changes in the histone acetylation landscape and the broader proteome following treatment with Belinostat, with this compound serving as the precise quantitative anchor for the drug itself. This integrated approach allows for a direct correlation between target engagement, downstream molecular events, and cellular phenotype, deepening our fundamental understanding of how HDAC inhibitors remodel the epigenetic landscape to exert their biological effects.

| Research Question | How this compound Can Provide an Answer |

| Target Occupancy: How much Belinostat is bound to HDAC enzymes? | Use as a standard to quantify the amount of unlabeled Belinostat pulled down with specific HDACs. |

| Binding Kinetics: How quickly does Belinostat bind and unbind from its target? | In pulse-chase experiments, track the displacement of labeled Belinostat over time. |

| Downstream Effects: How does HDAC inhibition affect histone acetylation? | Correlate precise Belinostat concentration (measured with this compound) with quantitative changes in histone marks. |

Q & A

Q. What is the primary role of Belinostat-d5 in pharmacokinetic studies, and how does its isotopic labeling enhance analytical precision?

this compound is a deuterium-labeled internal standard used to improve the accuracy of mass spectrometry (MS) and liquid chromatography (LC-MS/MS) analyses. Its stable isotope labeling minimizes matrix effects and ion suppression by providing a near-identical chemical behavior to the unlabeled Belinostat, enabling precise quantification via isotopic dilution . Key applications include drug metabolism studies, pharmacokinetic profiling, and therapeutic monitoring, where it corrects for extraction efficiency and instrumental variability .

Q. Which analytical techniques are most validated for quantifying this compound in biological matrices?

Reverse-phase LC-MS/MS with electrospray ionization (ESI) is the gold standard. Method validation should include specificity, linearity (1–500 ng/mL range), precision (CV <15%), and accuracy (85–115% recovery). Deuterium retention must be confirmed via high-resolution MS to ensure no isotopic exchange during sample preparation .

Q. What storage conditions are required to maintain this compound stability in long-term studies?

Store lyophilized this compound at -20°C in airtight, light-protected vials. For working solutions in DMSO, aliquot and freeze at -80°C to prevent freeze-thaw degradation. Conduct stability tests under simulated handling conditions (e.g., 24-hour room temperature exposure) to validate integrity .

Advanced Research Questions

Q. How can isotopic effects in this compound impact metabolic stability assays, and what experimental controls mitigate this risk?

Deuterium labeling may alter metabolic enzyme binding due to kinetic isotope effects (KIE). To control for this:

- Compare metabolic half-lives (t½) of this compound and unlabeled Belinostat in human liver microsomes.

- Validate using dual internal standards (e.g., ¹³C-labeled analogs) to distinguish isotopic interference from true metabolic differences.

- Perform parallel incubations with CYP450 inhibitors to isolate enzyme-specific pathways .

Q. What statistical frameworks resolve discrepancies in this compound metabolite quantification across species?

Apply mixed-effects models to account for interspecies variability in CYP450 expression. Use bootstrap resampling (≥1,000 iterations) to assess confidence intervals for metabolite ratios. Cross-validate with orthogonal techniques like nuclear magnetic resonance (NMR) for structural confirmation of deuterium retention .

Q. How should researchers design experiments to differentiate parent drug signals from metabolites when using this compound as an internal standard?

- Use high-resolution MS (HRMS) to monitor exact mass shifts (e.g., +5.0296 Da for deuterated parent vs. +18.0106 Da for hydroxylated metabolites).

- Employ stable isotope tracing in timed kinetic studies to track deuterium loss indicative of metabolic cleavage.

- Validate with synthetic deuterated metabolite standards to confirm chromatographic co-elution patterns .

Q. What strategies minimize matrix effects when quantifying this compound in heterogeneous tissue samples (e.g., tumor biopsies)?

- Implement matrix-matched calibration curves using homogenized tissue blanks spiked with this compound.

- Apply post-column infusion studies to identify ion suppression zones and adjust gradient elution parameters.

- Use phospholipid removal plates during solid-phase extraction to reduce lipid interference .

Q. How can deuterium exchange in this compound during in vivo studies be systematically ruled out?

Conduct deuterium retention assays:

- Administer this compound in deuterium-depleted water (DDW) to a control cohort.

- Analyze plasma and urine via HRMS for unexpected mass shifts (e.g., +1 Da from proton exchange).

- Compare results with in vitro stability tests under physiological pH and temperature .

Methodological Validation Questions

Q. What parameters must be validated when integrating this compound into a novel LC-MS/MS protocol?

- Specificity: No interference from endogenous compounds (tested via six independent blank matrices).

- Carryover: ≤20% of the lower limit of quantification (LLOQ) in post-high-concentration blanks.

- Dilution integrity: Accuracy within ±15% after 10-fold dilution.

- Stability: Bench-top (24 hours), autosampler (72 hours), and long-term (-80°C, 6 months) .

Q. How do researchers address conflicting data between this compound recovery rates in plasma vs. cerebrospinal fluid (CSF)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.